

A Comprehensive Technical Guide to (R)-2-Amino-5,5-difluorohexanoic Acid

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Compound of Interest

Compound Name: (R)-2-Amino-5,5-difluorohexanoic acid

Cat. No.: B584621

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-2-Amino-5,5-difluorohexanoic acid**, a fluorinated amino acid of interest in the field of medicinal chemistry and drug development. Due to the nature of its reactivity, this compound is often handled and studied in its N-protected form, most commonly as (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid. This document will focus on the available technical data for this protected precursor and provide general methodologies for its use and deprotection to yield the target primary amine.

Chemical Identity and Physicochemical Properties

A specific CAS number for the unprotected **(R)-2-Amino-5,5-difluorohexanoic acid** is not readily found in public databases. The most commonly referenced form of this compound is its tert-Butoxycarbonyl (Boc) protected analog.

Table 1: Physicochemical Data for (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic Acid

Property	Value	Source
CAS Number	2350048-17-6	[1]
Molecular Formula	C ₁₁ H ₁₉ F ₂ NO ₄	[1]
Molecular Weight	267.27 g/mol	[1]
IUPAC Name	(2R)-2-[(tert-butoxycarbonyl)amino]-5,5-difluorohexanoic acid	N/A
Storage Conditions	Inert atmosphere, Room Temperature	[1]

Note: Further analytical data such as NMR and mass spectrometry for the Boc-protected compound are typically provided by commercial suppliers upon request but are not detailed in publicly available literature.

Synthesis and Experimental Protocols

The synthesis of **(R)-2-Amino-5,5-difluorohexanoic acid** generally involves the deprotection of its N-Boc protected precursor. The Boc protecting group is labile under acidic conditions. A general protocol for this transformation is provided below.

2.1. General Experimental Protocol for Boc Deprotection

This protocol is a generalized procedure based on standard organic synthesis techniques for the removal of a tert-Butoxycarbonyl (Boc) protecting group from an amino acid.

Materials:

- (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

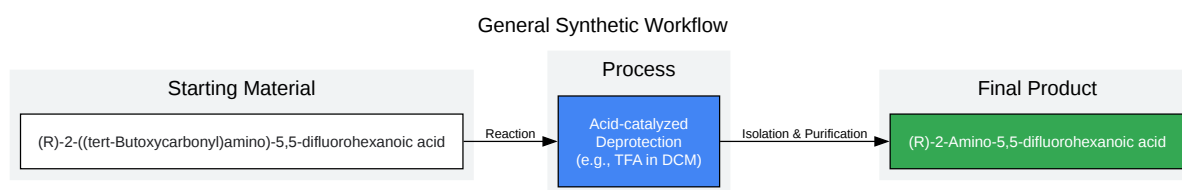
Procedure:

- **Dissolution:** Dissolve (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
- **Acid Addition:** To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA, or a 20-50% solution of TFA in DCM.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-4 hours.
- **Solvent Removal:** Upon completion, remove the solvent and excess TFA by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.
- **Work-up:** Dissolve the residue in water and carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to remove any organic-soluble impurities. The desired amino acid product should remain in the aqueous layer.
- **Isolation:** The aqueous layer can be lyophilized or carefully acidified and extracted to isolate the final product, depending on its properties. Alternatively, ion-exchange chromatography can be used for purification.

- **Drying and Characterization:** Dry the isolated product under high vacuum. Characterize the final compound using NMR, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

2.2. Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway from the Boc-protected precursor to the final deprotected amino acid.



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Caption: General workflow for the synthesis of **(R)-2-Amino-5,5-difluorohexanoic acid**.

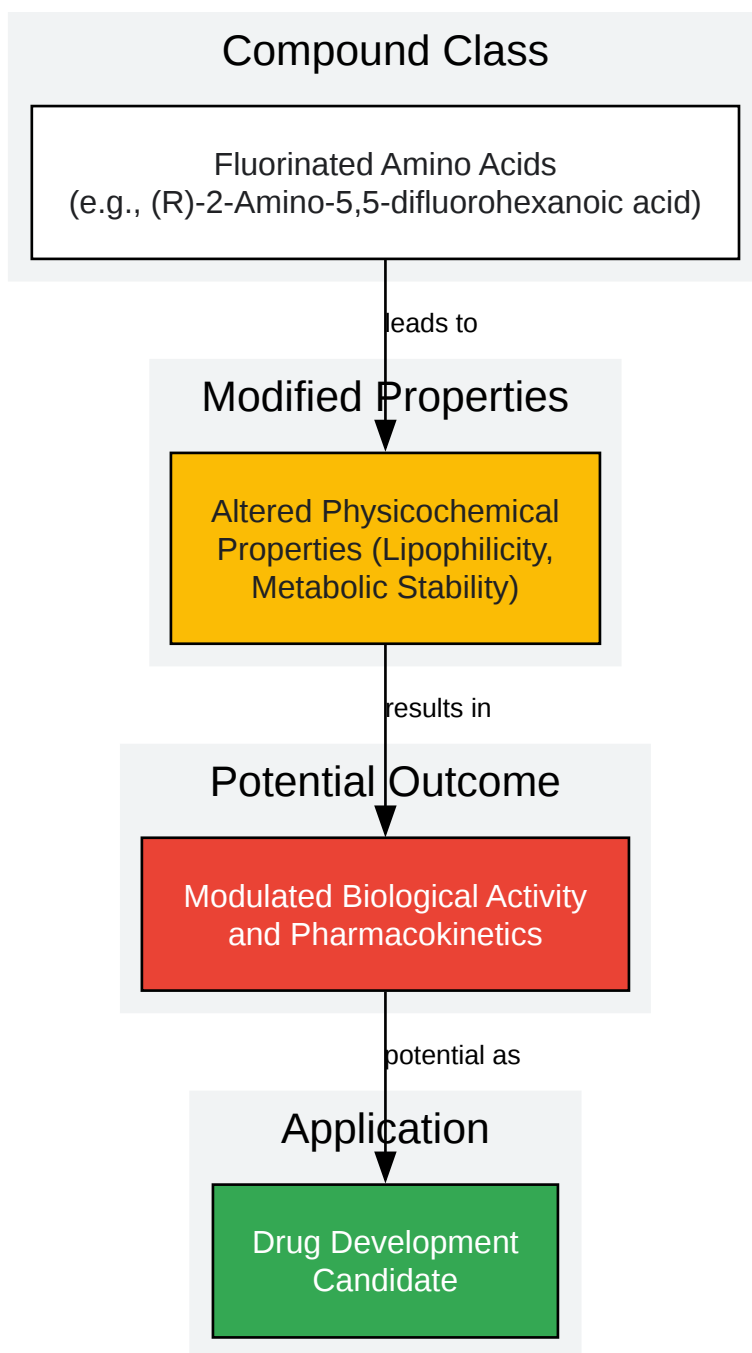
Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available detailing the biological activity, mechanism of action, or involvement in any signaling pathways for **(R)-2-Amino-5,5-difluorohexanoic acid**. However, fluorinated amino acids are of significant interest in drug discovery. The introduction of fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can in turn influence its biological activity and pharmacokinetic profile[2].

3.1. Logical Relationship in Drug Discovery

The diagram below illustrates the rationale for the interest in fluorinated amino acids within the context of drug development.

Role of Fluorinated Amino Acids in Drug Discovery



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Caption: Rationale for the utility of fluorinated amino acids in drug discovery.

Conclusion

(R)-2-Amino-5,5-difluorohexanoic acid represents a potentially valuable building block for the synthesis of novel therapeutic agents. While detailed experimental and biological data for the unprotected compound are currently limited in the public domain, this guide provides the essential information available for its Boc-protected precursor and a general framework for its synthesis and potential application. Further research is warranted to fully elucidate the biological properties and therapeutic potential of this and other related fluorinated amino acids.

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